molecular formula C22H21N5O2S2 B2779093 1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1013749-98-8

1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2779093
CAS No.: 1013749-98-8
M. Wt: 451.56
InChI Key: SIRVXSPCCNXKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a benzyl group at position 1 and a benzyloxy group at position 2. The carboxamide at position 4 connects to a 1,3,4-thiadiazole ring bearing an ethylthio substituent at position 3. The benzyl and benzyloxy groups likely enhance lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

1-benzyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-2-30-22-25-24-21(31-22)23-19(28)18-14-27(13-16-9-5-3-6-10-16)26-20(18)29-15-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRVXSPCCNXKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of mTORC1 : Similar compounds have shown to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial for cancer treatment as it can disrupt tumor growth by modulating cellular metabolism and survival pathways .
  • Autophagy Modulation : It has been suggested that this compound may act as an autophagy modulator. By interfering with the reactivation of mTORC1 and affecting the clearance of autophagic markers (like LC3-II), it promotes abnormal autophagic flux under starvation conditions .

Anticancer Activity

Research indicates that related pyrazole derivatives exhibit significant antiproliferative effects in various cancer cell lines. For instance, compounds similar to this compound have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), demonstrating their potential as anticancer agents .

Antiparasitic Activity

Some studies have highlighted the effectiveness of related compounds against parasitic infections. For example, derivatives with similar structures have been found to inhibit the growth of Toxoplasma gondii and Cryptosporidium parvum, suggesting potential applications in treating parasitic diseases .

Study 1: Anticancer Properties

In a study assessing the antiproliferative effects of pyrazole derivatives on pancreatic cancer cells, two selected compounds demonstrated submicromolar activity. These compounds were found to significantly reduce mTORC1 activity and enhance autophagic processes. The study concluded that these pyrazole derivatives could serve as promising candidates for further development as anticancer agents .

Study 2: Antiparasitic Effects

Another investigation focused on the antiparasitic properties of similar pyrazole derivatives showed promising results against Toxoplasma gondii. Compounds exhibited IC50 values ranging from 1.94 μM to 7.63 μM, indicating potent activity. This study suggests that such compounds could be valuable in treating infections caused by protozoan parasites .

Data Summary

Activity Type Target Organism/Cell Line IC50 Value (μM) Mechanism
AnticancerMIA PaCa-2 (pancreatic cancer)<0.5mTORC1 inhibition, autophagy modulation
AntiparasiticToxoplasma gondii1.94 - 7.63Disruption of cellular processes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on substituent effects, synthetic yields, melting points, and inferred biological implications.

Table 1: Structural and Physical Comparison

Compound Name / ID Core Structure Substituents (Thiadiazole/Pyrazole) Yield (%) Melting Point (°C) Key Features
Target Compound Pyrazole-4-carboxamide 1-benzyl, 3-benzyloxy, 5-ethylthio - - High lipophilicity, bulky groups
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Acetamide-thiadiazole 5-ethylthio, phenoxy 78 168–170 Moderate yield, high melting point
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Acetamide-thiadiazole 5-benzylthio, phenoxy 88 133–135 High yield, lower melting point
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a) Pyrazole-4-carbonitrile 5-methylthio, acetylthio 60.72 189.6 (dec) Carbonitrile group, high thermal stability
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidinecarboxamide-thiadiazole 4-fluorobenzyl, 5-methyl - - Fluorinated aryl, pyrrolidone ring

Key Observations:

Substituent Effects on Physical Properties: The ethylthio group in the target compound and 5g may confer moderate steric bulk compared to benzylthio (5h) or methylthio (7a). Ethylthio’s intermediate chain length could balance lipophilicity and crystallinity, as seen in 5g’s higher melting point (168–170°C) versus 5h’s 133–135°C .

Synthetic Yields :

  • Yields for thiadiazole-linked acetamides (e.g., 5h: 88% ) are generally higher than those for pyrazole-carbonitriles (7a: 60.72% ). This suggests that carboxamide formation (as in the target compound) may be more efficient than carbonitrile syntheses.

Biological Implications :

  • The benzyl and benzyloxy groups in the target compound could enhance binding to hydrophobic enzyme pockets compared to fluorinated () or methylated () analogs.
  • The ethylthio group may offer a balance between metabolic stability (vs. methylthio) and reduced toxicity (vs. benzylthio) .

Research Findings and Trends

  • Antimalarial Potential: Compounds with morpholino-phenyl groups () and thiadiazole-carboxamides () show structural overlap with antimalarial agents. The target compound’s pyrazole-thiadiazole scaffold aligns with known antimalarial pharmacophores .
  • Thermal Stability : High melting points in acetamide-thiadiazoles (e.g., 5g: 168–170°C ) suggest robust crystalline packing, which may correlate with shelf stability. The target compound’s amorphous nature (inferred from bulky groups) might require formulation adjustments.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-benzyl-3-(benzyloxy)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?

The synthesis involves multi-step reactions to construct the pyrazole and thiadiazole cores, followed by coupling and functionalization. Critical factors include:

  • Reaction Conditions : Use dry solvents (e.g., THF) to prevent hydrolysis of sensitive groups like the ethylthio moiety .
  • Catalysts : Employ base catalysts (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency during thiadiazole-amide bond formation .
  • Purification : Column chromatography or recrystallization (e.g., using aqueous acetic acid) ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while spectroscopic methods (NMR, IR) confirm intermediate structures .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

A combination of analytical techniques is required:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify benzyl, pyrazole, and thiadiazole proton environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
    • IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~505) .
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages (error < 0.3%) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking and QSAR studies are pivotal:

  • Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzyme active sites). For example, the thiadiazole and pyrazole moieties may bind to hydrophobic pockets .
  • QSAR : Correlate electronic (e.g., HOMO/LUMO) and steric descriptors (e.g., logP) with bioactivity data from analogs .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts or melting points can arise from impurities or polymorphs. Solutions include:

  • Replication : Repeat synthesis and characterization under standardized conditions (e.g., inert atmosphere for oxidation-prone groups) .
  • Advanced Techniques : Use X-ray crystallography (via SHELXL ) to resolve structural ambiguities.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide ).

Q. How can reaction mechanisms for thiadiazole-pyrazole coupling be elucidated?

Mechanistic studies involve:

  • Kinetic Analysis : Monitor intermediates via time-resolved NMR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace bond formation in the thiadiazole ring .
  • DFT Calculations : Model transition states (e.g., for nucleophilic acyl substitution) to identify energy barriers .

Data Analysis and Optimization

Q. How do solvent and catalyst choices impact yield in the final coupling step?

A comparative study of conditions (Table 1) reveals optimal parameters:

SolventCatalystTemperature (°C)Yield (%)Reference
THFK₂CO₃8072
DMFEt₃N10065
PEG-400Bleaching Clay70–8085

PEG-400 with heterogeneous catalysts (e.g., Bleaching Earth Clay) enhances yield by reducing side reactions .

Q. What methods optimize regioselectivity during pyrazole functionalization?

  • Directing Groups : Install temporary protecting groups (e.g., benzyl) to steer electrophilic substitution .
  • Microwave Synthesis : Shorten reaction times (e.g., 30 min vs. 24 hrs) while maintaining >90% selectivity .

Biological Evaluation

Q. How can in vitro assays validate this compound’s hypothesized kinase inhibition?

  • Enzyme Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR) using ADP-Glo™ kits .
  • Cell-Based Studies : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer lines .
  • Control Compounds : Compare with known inhibitors (e.g., Erlotinib) to benchmark activity .

Handling Data Contradictions

Q. Conflicting Melting Points Reported in Literature

  • Potential Causes : Polymorphism or solvent residues.
  • Resolution : Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) and perform DSC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.